molecular formula C20H24Br2O2 B2939289 2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol CAS No. 60803-31-8

2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol

Cat. No.: B2939289
CAS No.: 60803-31-8
M. Wt: 456.218
InChI Key: VDYANGBPOVDLEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol is a brominated phenolic compound characterized by two tert-butyl groups and two bromine atoms positioned on a biphenyl scaffold.

Properties

IUPAC Name

2-bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Br2O2/c1-19(2,3)13-7-11(9-15(21)17(13)23)12-8-14(20(4,5)6)18(24)16(22)10-12/h7-10,23-24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYANGBPOVDLEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C2=CC(=C(C(=C2)Br)O)C(C)(C)C)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol typically involves multi-step organic reactions. One common method includes the bromination of 4-tert-butylphenol, followed by further substitution reactions to introduce additional bromine atoms and tert-butyl groups. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) bromide to facilitate the bromination process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dehalogenated derivatives.

Scientific Research Applications

2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine atoms and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

2-Bromo-4-(tert-butyl)-5-methoxyaniline ()

  • Structure : Contains a single bromine atom, a tert-butyl group, and a methoxy (-OCH₃) substituent.
  • Key Differences :
    • The absence of hydroxyl (-OH) groups reduces hydrogen-bonding capacity compared to the target compound.
    • Methoxy groups are less acidic than hydroxyl groups, limiting participation in acid-base reactions.
    • Molecular weight (258.15 g/mol) is significantly lower than the target compound’s estimated molecular weight (~464.1 g/mol).
  • Applications : Primarily used in research and development settings; its safety profile includes skin and respiratory irritation risks .

Schiff Base Derived from 3-Bromo-5-tert-butyl-2-hydroxybenzaldehyde ()

  • Structure: Features a brominated phenolic aldehyde condensed with 2-aminopyridine.
  • Key Differences: The pyridine ring introduces nitrogen-based coordination sites, enabling metal chelation, unlike the target compound.

tert-Butyl Bromobenzoate Derivatives ()

  • Structure : Includes tert-butyl esters and brominated aromatic rings.
  • Key Differences: Ester groups (-COOR) alter solubility and hydrolytic stability compared to phenolic -OH groups. Bromine positioning (e.g., 2-bromo-4-nitrobenzonitrile) influences electronic effects in substitution reactions .

Physical-Chemical Properties

Property Target Compound 2-Bromo-4-(tert-butyl)-5-methoxyaniline Schiff Base ()
Molecular Formula C₂₀H₂₂Br₂O₂ (estimated) C₁₁H₁₆BrNO C₁₆H₁₆BrN₂O
Molecular Weight ~464.1 g/mol 258.15 g/mol 332.2 g/mol
Functional Groups 2× -OH, 2× tert-butyl, 2× Br -OCH₃, -NH₂, tert-butyl, Br -OH, -CH=N-, pyridine, Br
Stability High (steric protection) Stable under recommended conditions Sensitive to hydrolysis
Synthesis Complexity High (multiple brominations) Moderate Moderate (microwave-assisted)

Biological Activity

2-Bromo-4-(3-bromo-5-tert-butyl-4-hydroxyphenyl)-6-tert-butylphenol is a chemical compound that has garnered attention due to its potential biological activities. This compound, with the CAS number 60803-31-8 and a molecular weight of 456.21 g/mol, features multiple bromine and tert-butyl substituents which may influence its reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activities. The presence of hydroxyl groups in the phenolic structure is typically associated with the ability to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. Studies have shown that phenolic compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of brominated phenolic compounds. The introduction of bromine atoms can enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial cell membranes. Preliminary tests on structurally related compounds have shown effectiveness against various bacterial strains, indicating a potential for this compound in antimicrobial applications.

Case Studies

  • Antioxidant Activity Assessment : A study evaluated the antioxidant capabilities of various brominated phenols, finding that those with multiple hydroxyl groups exhibited significant free radical scavenging activity. While direct studies on our compound are sparse, its structural similarities suggest it could display comparable effects.
  • Anti-inflammatory Mechanism Investigation : Research into related compounds showed that they inhibited COX-2 expression in vitro, which may be relevant for understanding the potential anti-inflammatory mechanisms of this compound.
  • Antimicrobial Testing : A comparative study on brominated phenolic compounds demonstrated activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound may also possess antimicrobial properties.

Comparative Biological Activities of Related Compounds

Compound NameStructureAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundC21H24Br2O2TBDTBDTBD
4-BromophenolC6H5BrOModerateYesYes (E. coli)
2,6-Di-tert-butylphenolC14H22OHighYes (COX inhibition)No

Note: TBD = To Be Determined; further research is needed to establish specific activities for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.